N-(3-chloro-4-methylphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
This compound features a hybrid scaffold combining a pyridine-substituted 1,3,4-oxadiazole core with a thioacetamide linker and a 3-chloro-4-methylphenyl substituent. The 1,3,4-oxadiazole moiety is electron-deficient, enhancing metabolic stability and π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-10-4-5-12(7-13(10)17)19-14(22)9-24-16-21-20-15(23-16)11-3-2-6-18-8-11/h2-8H,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPFQOUFSWVZRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the pyridine moiety: This step often involves the use of pyridine derivatives and coupling reactions to attach the pyridine ring to the oxadiazole core.
Attachment of the chlorinated aromatic ring: This can be done through nucleophilic substitution reactions where the chlorinated aromatic compound is reacted with a suitable nucleophile.
Formation of the final acetamide structure: This involves the reaction of the intermediate compounds with acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1,3,4-oxadiazole-thioacetamide derivatives. Below is a comparative analysis with structurally related analogues:
Key Comparative Insights
Bioactivity Profile :
- The target compound lacks explicit bioactivity data in the evidence. However, analogues with similar oxadiazole-thioacetamide scaffolds exhibit diverse activities:
- Antimicrobial : Derivatives with electron-withdrawing groups (e.g., 4-acetamidophenyl) show enhanced S. aureus inhibition .
- Enzyme Inhibition : Indole-containing analogues (e.g., 8f) demonstrate moderate LOX inhibition, likely due to aromatic stacking .
- Cytotoxicity: Phenoxy-substituted derivatives (e.g., 7d) exhibit potent anticancer activity, attributed to improved cell penetration via lipophilic substituents .
Structural Determinants of Activity: Pyridine vs. Benzofuran/Indole: The pyridin-3-yl group in the target compound may enhance solubility compared to benzofuran or indole derivatives but could reduce π-π interactions in hydrophobic enzyme pockets . Chloro vs.
Synthetic Accessibility :
- The target compound likely follows a regioselective S-alkylation pathway, similar to the synthesis of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide . This method ensures high yields (67–72%) and scalability .
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 424.9 g/mol. The compound features a chlorinated phenyl group, a pyridinyl group, and a 1,3,4-oxadiazolyl moiety linked through a sulfanyl group.
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClN6OS |
| Molecular Weight | 424.9 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C20H17ClN6OS/c1-14... |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Oxadiazole Ring : This is achieved using appropriate reagents and conditions to ensure high yields.
- Introduction of Pyridinyl and Chlorinated Phenyl Groups : These groups are added sequentially to build the final structure.
- Final Coupling : The acetamide moiety is attached last to complete the synthesis.
Antimicrobial Activity
Research has shown that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:
- A study indicated that compounds with similar structures demonstrated effective inhibition against Mycobacterium bovis BCG and other pathogenic bacteria .
- The presence of a pyridine ring in conjunction with oxadiazole has been correlated with enhanced antibacterial activity against Gram-positive and Gram-negative strains .
Anticancer Activity
The compound's potential as an anticancer agent is supported by structure–activity relationship (SAR) studies:
- Compounds with similar scaffolds have shown promising results in inhibiting cancer cell proliferation. The chlorinated phenyl group is particularly noted for enhancing antiproliferative effects .
- In vitro studies have demonstrated that such derivatives can significantly reduce cell viability in various cancer cell lines.
The biological activity of this compound likely involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors or proteins, altering their activity and leading to therapeutic effects.
Case Studies
Several studies highlight the biological efficacy of related compounds:
- Antitubercular Activity : Research by Dhumal et al. (2016) demonstrated that oxadiazole derivatives significantly inhibited Mycobacterium tuberculosis in both active and dormant states .
- Neuroprotective Effects : Some derivatives exhibited neuroprotective activities alongside their antimicrobial properties, indicating a broader therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
